molecular formula C10H11N5O B12926180 5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-36-5

5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one

Cat. No.: B12926180
CAS No.: 77961-36-5
M. Wt: 217.23 g/mol
InChI Key: POCGYGJIQOIVKQ-UHFFFAOYSA-N
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Description

5-Amino-2-((pyridin-2-ylmethyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features both pyrimidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-((pyridin-2-ylmethyl)amino)pyrimidin-4(1H)-one typically involves the reaction of 2-aminopyrimidine with pyridine-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-((pyridin-2-ylmethyl)amino)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

5-Amino-2-((pyridin-2-ylmethyl)amino)pyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-((pyridin-2-ylmethyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A precursor in the synthesis of the compound.

    Pyridine-2-carbaldehyde: Another precursor used in the synthesis.

    Other Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.

Uniqueness

5-Amino-2-((pyridin-2-ylmethyl)amino)pyrimidin-4(1H)-one is unique due to its dual pyrimidine and pyridine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

77961-36-5

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

5-amino-2-(pyridin-2-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H11N5O/c11-8-6-14-10(15-9(8)16)13-5-7-3-1-2-4-12-7/h1-4,6H,5,11H2,(H2,13,14,15,16)

InChI Key

POCGYGJIQOIVKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC=C(C(=O)N2)N

Origin of Product

United States

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